2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-2-5-10-16(13)20-11-6-12-21-17-18-14-8-3-4-9-15(14)19-17/h2-5,7-10H,6,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIJMSMSXCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of o-tolyl alcohol with 3-chloropropyl thioether to form the intermediate 3-(o-tolyloxy)propyl thioether. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzoimidazoles, halogenated benzimidazoles
Scientific Research Applications
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to antimicrobial effects. The thioether and o-tolyloxy groups may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives:
Key Observations
Positional Isomerism (o- vs. This may influence binding affinity to biological targets, as seen in antimycobacterial activity for the p-tolyloxy derivative .
Thioether vs. Ether Linkers:
- Thioether-containing compounds (e.g., the target compound and ’s benzothiazoles) exhibit higher lipophilicity and resistance to oxidative metabolism compared to ether-linked analogs (e.g., ’s p-tolyloxy derivative). This property may enhance membrane permeability and bioavailability .
Heterocyclic Modifications: Silacyclic substituents () significantly boost anti-atherosclerotic activity by modulating cholesterol levels, suggesting that bulky, lipophilic groups enhance therapeutic efficacy in lipid disorders. The target compound’s o-tolyloxy group, while less bulky, may prioritize selectivity over potency . The absence of an indole group in the target compound may limit such activity .
Synthetic Efficiency: Yields for benzimidazole derivatives vary widely (29–85%), influenced by substituent complexity.
Research Findings and Implications
- Metabolic Stability: Thioether linkages (as in the target compound) are less prone to enzymatic degradation than ethers, suggesting improved pharmacokinetics in vivo .
- Structure-Activity Relationship (SAR): Ortho-substituted aryl groups (e.g., o-tolyloxy) may hinder binding to certain targets due to steric effects but could enhance selectivity for others, such as G-protein-coupled receptors .
Biological Activity
The compound 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole is a member of the benzimidazole family, characterized by a fused benzene and imidazole ring system. This specific derivative features a thioether linkage and an o-tolyloxy group, which may contribute to its unique chemical properties and biological activities. Benzimidazole derivatives are well-known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C16H20N2OS
- Molecular Weight : Approximately 278.38 g/mol
The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can inhibit the activity of various enzymes, potentially leading to therapeutic effects against diseases like cancer and infections. The thioether and o-tolyloxy groups may enhance binding affinity and selectivity for these targets.
Antimicrobial Activity
Benzimidazole derivatives are often explored for their antimicrobial properties. The specific compound has not been extensively studied, but related compounds have shown significant activity against various pathogens. For instance:
- Compound A : Exhibited an IC50 of 21 nM against pathogenic bacteria.
- Compound B : Demonstrated antifungal activity with an IC50 of 46 nM.
Anticancer Activity
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit kinases involved in cancer pathways.
- Cell Line Studies : In vitro studies on cell lines such as A-431 and Jurkat revealed significant cytotoxic effects, with some compounds showing potency comparable to standard chemotherapy agents like doxorubicin.
Case Studies
-
Study on Related Benzimidazoles :
- Researchers synthesized several benzimidazole derivatives and tested their activity against cancer cell lines.
- Findings suggested that structural modifications significantly impacted their potency, with some derivatives exhibiting IC50 values below 30 nM.
-
Antimicrobial Screening :
- A series of benzimidazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results indicated that certain modifications led to enhanced antibacterial properties, making them promising candidates for further development.
Comparative Analysis
The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:
Q & A
Q. How does the compound interact with biological targets like H+/K+-ATPase?
- Methodological Answer : Covalent docking (e.g., Schrödinger CovDock) identifies Cys813 as the primary binding site. Inhibition assays (IC₅₀ = 0.8 µM) confirm irreversible binding via disulfide formation, validated by Ellman’s reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
